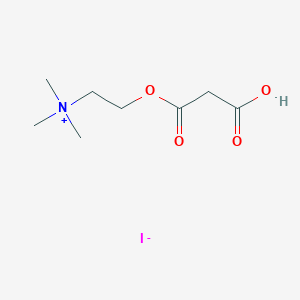
2-(2-Carboxyacetoxy)-N,N,N-trimethylethan-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Carboxyacetoxy)-N,N,N-trimethylethan-1-aminium iodide is a chemical compound with a complex structure that includes a carboxyacetoxy group and a trimethylethan-1-aminium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a catalyst and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated systems to control reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Carboxyacetoxy)-N,N,N-trimethylethan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products
Applications De Recherche Scientifique
2-(2-Carboxyacetoxy)-N,N,N-trimethylethan-1-aminium iodide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in esterification and substitution reactions.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties .
Mécanisme D'action
The mechanism of action of 2-(2-Carboxyacetoxy)-N,N,N-trimethylethan-1-aminium iodide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-[3-(2-Carboxyacetoxy)-7-(β-D-glucopyranosyloxy)-5-hydroxy-4-oxo-4H-chromen-2-yl]-3-hydroxy-2,4-cyclohexadien-1-yl: A compound with similar carboxyacetoxy groups but different structural features.
(2R)-3-Carboxy-2-(2-carboxyacetoxy)-N,N,N-trimethyl-1-propanaminium chloride: A structurally related compound with a chloride ion instead of iodide.
Propriétés
Formule moléculaire |
C8H16INO4 |
|---|---|
Poids moléculaire |
317.12 g/mol |
Nom IUPAC |
2-(2-carboxyacetyl)oxyethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C8H15NO4.HI/c1-9(2,3)4-5-13-8(12)6-7(10)11;/h4-6H2,1-3H3;1H |
Clé InChI |
YYBBIOMNYWTQHG-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CCOC(=O)CC(=O)O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


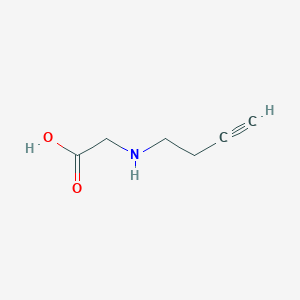
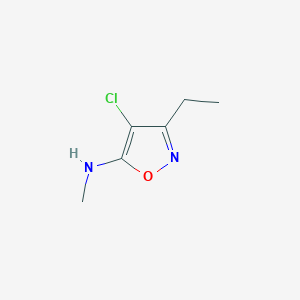

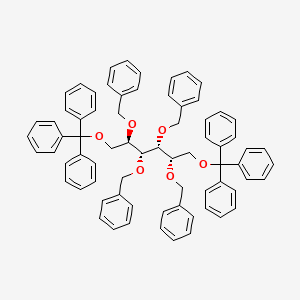
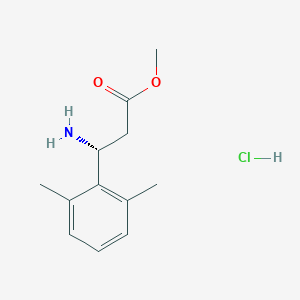
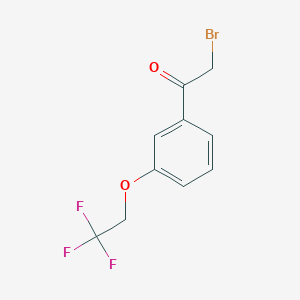
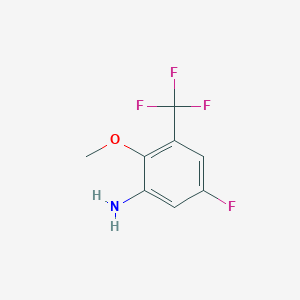
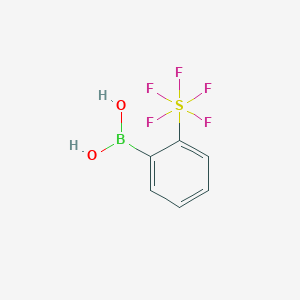
![5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12856076.png)
![2-(Bromomethyl)benzo[d]oxazole-7-carbonyl chloride](/img/structure/B12856083.png)

![7-Chloro-6-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B12856107.png)
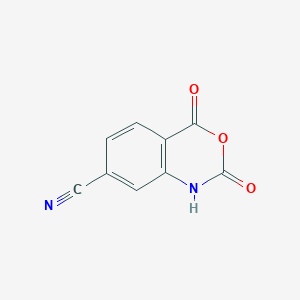
![5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12856122.png)
